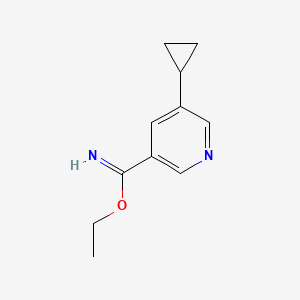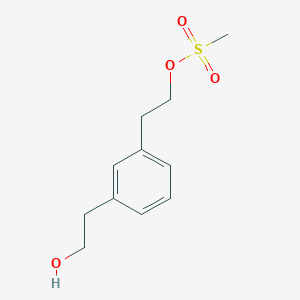
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine atom and a t-butyldimethylsilyloxy group attached to a toluene ring. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the t-butyldimethylsilyloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane typically involves the protection of a hydroxyl group using t-butyldimethylsilyl chloride in the presence of a base, followed by bromination of the aromatic ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and bromination reactions. The use of automated synthesis equipment and high-purity reagents ensures consistency and scalability in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Desilylation Reactions: The t-butyldimethylsilyloxy group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable base.
Desilylation: TBAF in THF is commonly used to remove the t-butyldimethylsilyloxy group.
Major Products Formed
Substitution: The major products depend on the nucleophile used, resulting in compounds like 2-(t-Butyldimethylsilyloxy)-5-aminotoluene or 2-(t-Butyldimethylsilyloxy)-5-thiotoluene.
Desilylation: The removal of the t-butyldimethylsilyloxy group yields 5-bromotoluene.
Aplicaciones Científicas De Investigación
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is used in various scientific research applications:
Organic Synthesis: It serves as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials.
Biological Studies: It is employed in the synthesis of biologically active molecules and as a protective group in the synthesis of sensitive compounds.
Mecanismo De Acción
The mechanism of action of (4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane primarily involves its reactivity as a protected bromotoluene derivative. The t-butyldimethylsilyloxy group protects the hydroxyl functionality during reactions, allowing selective bromination and subsequent functionalization. The bromine atom can be substituted by various nucleophiles, enabling the synthesis of diverse derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-(t-Butyldimethylsilyloxy)-6-bromonaphthalene: Similar in structure but with a naphthalene ring instead of toluene.
2-(t-Butyldimethylsilyloxy)-4-bromoanisole: Features a methoxy group on the aromatic ring.
Uniqueness
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is unique due to its specific substitution pattern on the toluene ring, which provides distinct reactivity and selectivity in synthetic applications. The presence of both the t-butyldimethylsilyloxy group and the bromine atom allows for versatile functionalization strategies .
Propiedades
Fórmula molecular |
C13H21BrOSi |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
(4-bromo-2-methylphenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrOSi/c1-10-9-11(14)7-8-12(10)15-16(5,6)13(2,3)4/h7-9H,1-6H3 |
Clave InChI |
QLOXEPNLFPISMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B8493229.png)


![4-[1-[[[4-Cyclohexyl-3-(trifluoromethyl)benzyl]oxy]imino]ethyl]-2-ethylbenzyl Alcohol](/img/structure/B8493270.png)

![N-[2-(3-chloro-4-fluorophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8493296.png)

![[3-(1H-Pyrazol-1-yl)phenyl]acetic acid](/img/structure/B8493306.png)



